molecular formula C15H15ClN4O3 B14885386 (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride

(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B14885386
M. Wt: 334.76 g/mol
InChI Key: RJQUDFQEFQXYDO-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a synthetic organic compound. It features a complex structure with multiple functional groups, including a pyrrolidine ring, an oxadiazole ring, and an isoindoline-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline-dione core, followed by the introduction of the oxadiazole ring and the pyrrolidine substituent. Common reagents and conditions include:

    Formation of Isoindoline-Dione Core: This step may involve the cyclization of phthalic anhydride with an amine.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative.

    Pyrrolidine Substitution: The pyrrolidine ring can be introduced via nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It could be studied for its potential as a drug candidate or as a tool in biochemical research.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
  • ®-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
  • 2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Uniqueness

The uniqueness of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride lies in its specific stereochemistry and the presence of multiple functional groups. This combination can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H15ClN4O3

Molecular Weight

334.76 g/mol

IUPAC Name

2-[[5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C15H14N4O3.ClH/c20-14-9-4-1-2-5-10(9)15(21)19(14)8-12-17-13(22-18-12)11-6-3-7-16-11;/h1-2,4-5,11,16H,3,6-8H2;1H/t11-;/m0./s1

InChI Key

RJQUDFQEFQXYDO-MERQFXBCSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.